molecular formula C22H42O4 B14213950 2,13-Dibutyltetradecanedioic acid CAS No. 538373-98-7

2,13-Dibutyltetradecanedioic acid

Cat. No.: B14213950
CAS No.: 538373-98-7
M. Wt: 370.6 g/mol
InChI Key: OYQUMNZVCSYKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,13-Dibutyltetradecanedioic acid is a dicarboxylic acid with the molecular formula C22H42O4 It is a derivative of tetradecanedioic acid, where two butyl groups are attached at the 2nd and 13th positions of the tetradecanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,13-Dibutyltetradecanedioic acid typically involves the esterification of tetradecanedioic acid with butanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,13-Dibutyltetradecanedioic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2,13-Dibutyltetradecanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,13-Dibutyltetradecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanedioic acid: The parent compound without the butyl substitutions.

    2,13-Dimethyltetradecanedioic acid: A similar compound with methyl groups instead of butyl groups.

    2,13-Diethyltetradecanedioic acid: A similar compound with ethyl groups instead of butyl groups.

Uniqueness

2,13-Dibutyltetradecanedioic acid is unique due to the presence of butyl groups, which impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

538373-98-7

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

2,13-dibutyltetradecanedioic acid

InChI

InChI=1S/C22H42O4/c1-3-5-15-19(21(23)24)17-13-11-9-7-8-10-12-14-18-20(22(25)26)16-6-4-2/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

OYQUMNZVCSYKSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCCCC(CCCC)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.